molecular formula C22H20FNO4S B4895006 methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate CAS No. 350989-64-9

methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B4895006
CAS No.: 350989-64-9
M. Wt: 413.5 g/mol
InChI Key: IXGBISMSWNDVOD-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a fluorophenyl group, and a propoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with the fluorophenyl and propoxybenzoyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications where these properties are advantageous .

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c1-3-12-28-17-10-6-15(7-11-17)20(25)24-21-19(22(26)27-2)18(13-29-21)14-4-8-16(23)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBISMSWNDVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142212
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-64-9
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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